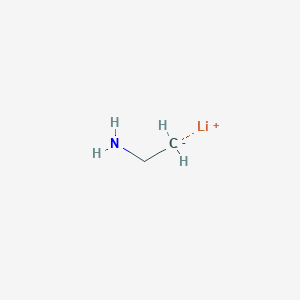
lithium;ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium ethanamine, also known as lithium ethylamine, is an organic compound with the chemical formula CH₃CH₂NH₂Li. It is a combination of lithium and ethanamine (ethylamine), where lithium acts as a counterion. This compound is of significant interest in both organic and inorganic chemistry due to its unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium ethanamine can be synthesized through several methods:
Reaction of Ethylamine with Lithium Metal: Ethylamine (CH₃CH₂NH₂) reacts with lithium metal to form lithium ethanamine. This reaction typically occurs in an inert atmosphere to prevent oxidation.
Reductive Amination: Ethylamine can be synthesized by the reductive amination of acetaldehyde (CH₃CHO) with ammonia (NH₃) in the presence of reducing agents like lithium aluminum hydride (LiAlH₄).
Industrial Production Methods
Industrial production of lithium ethanamine often involves the reaction of ethylamine with lithium metal under controlled conditions. The process requires careful handling due to the reactivity of lithium metal.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium ethanamine undergoes various chemical reactions, including:
Oxidation: Lithium ethanamine can be oxidized to form corresponding oxides.
Reduction: It can act as a reducing agent in organic synthesis.
Substitution: The amine group in lithium ethanamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Oxygen (O₂), hydrogen peroxide (H₂O₂).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents: Diethyl ether, ethanol, water.
Major Products Formed
Oxidation: Formation of lithium ethylamine oxide.
Reduction: Formation of reduced organic compounds.
Substitution: Formation of substituted amines.
Applications De Recherche Scientifique
Lithium ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent for lithium metal.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of polymers, pharmaceuticals, and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of lithium ethanamine involves its interaction with various molecular targets and pathways:
Neurotransmitter Modulation: Lithium ions can modulate neurotransmitter systems, including dopamine and glutamate pathways.
Enzyme Inhibition: Lithium inhibits enzymes such as glycogen synthase kinase-3 (GSK-3), which plays a role in neuroprotection and mood stabilization.
Intracellular Signaling: Lithium affects intracellular signaling pathways, including second messenger systems like cyclic adenosine monophosphate (cAMP).
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylamine (CH₃NH₂): Similar structure but with a methyl group instead of an ethyl group.
Propylamine (CH₃CH₂CH₂NH₂): Similar structure but with a propyl group instead of an ethyl group.
Isopropylamine (CH₃CH(NH₂)CH₃): Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
Lithium ethanamine is unique due to its combination of lithium and ethylamine, which imparts distinct physicochemical properties. Its ability to act as a solvent for lithium metal and its applications in various fields make it a compound of significant interest.
Propriétés
IUPAC Name |
lithium;ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N.Li/c1-2-3;/h1-3H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNGDGPCKYIFIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[CH2-]CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6LiN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20766474 |
Source


|
| Record name | Lithium 2-aminoethan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20766474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
51.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116245-61-5 |
Source


|
| Record name | Lithium 2-aminoethan-1-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20766474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]-](/img/structure/B14293623.png)

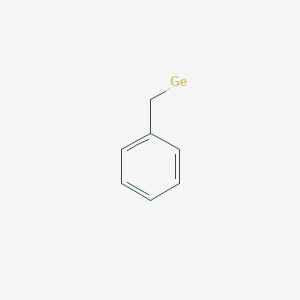

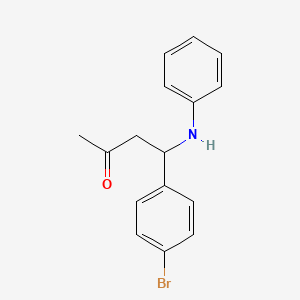
![1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one](/img/structure/B14293665.png)

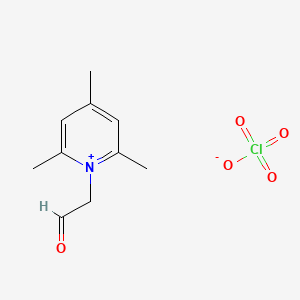
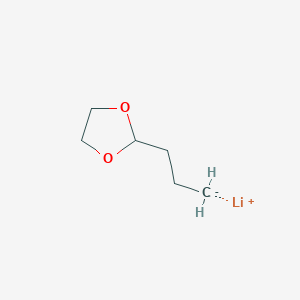

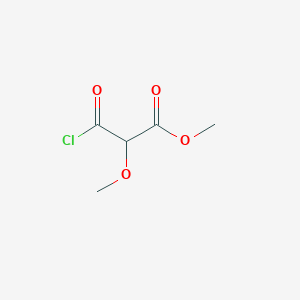
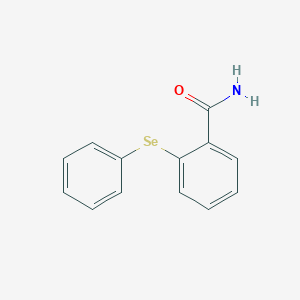
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)
